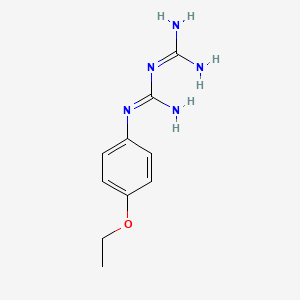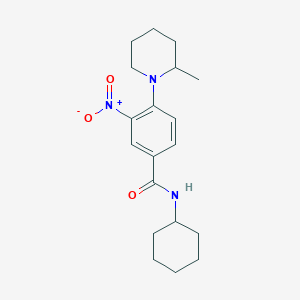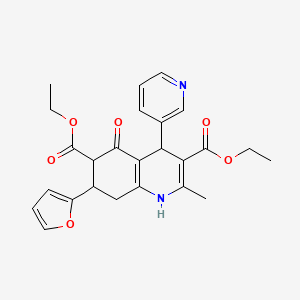
N-(3-methoxypropyl)-1-(methylsulfonyl)-5-indolinecarboxamide
Overview
Description
N-(3-methoxypropyl)-1-(methylsulfonyl)-5-indolinecarboxamide, commonly known as NSC-743380, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NSC-743380 is a small molecule that belongs to the class of indolinecarboxamides, which are known to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of NSC-743380 is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs by NSC-743380 leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
NSC-743380 has been shown to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. NSC-743380 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, the compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of NSC-743380 is its potency and specificity. The compound has been shown to have a low IC50 value, which means that it is effective at low concentrations. NSC-743380 is also highly specific for HDACs, which reduces the likelihood of off-target effects. However, one of the limitations of NSC-743380 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
NSC-743380 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. One of the future directions for NSC-743380 is to investigate its efficacy in combination with other anticancer agents. Combination therapy has been shown to be more effective than monotherapy in some cases, and NSC-743380 may have synergistic effects with other drugs. Another future direction for NSC-743380 is to investigate its potential as an epigenetic therapy. Epigenetic modifications play a crucial role in the development of cancer, and HDAC inhibitors like NSC-743380 may have therapeutic potential in the treatment of cancer.
Scientific Research Applications
NSC-743380 has been extensively studied for its potential as a therapeutic agent. The compound has been shown to have anticancer properties and has been tested in several cancer cell lines, including breast, lung, and colon cancer. NSC-743380 has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. The compound has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
N-(3-methoxypropyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-9-3-7-15-14(17)12-4-5-13-11(10-12)6-8-16(13)21(2,18)19/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZDMOJZWUUUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4177714.png)

![5-benzyl-3-(butylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4177727.png)
![2-(3-chloro-4-methoxyphenyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177733.png)

![2-(4-chloro-3-methylphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4177745.png)

![2-(3-chlorophenyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177765.png)

![3-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4177780.png)
![N-{2,4-bis[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4177786.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4177795.png)
![12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4177807.png)
